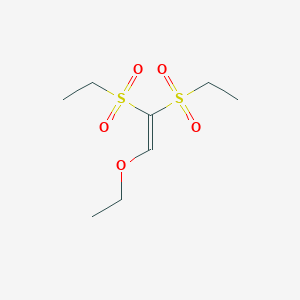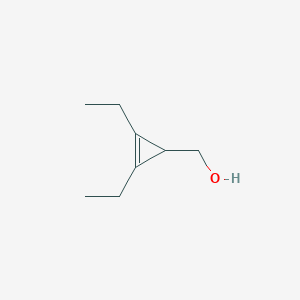
(2,3-Diethylcycloprop-2-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Diethylcycloprop-2-en-1-yl)methanol is an organic compound that belongs to the class of alcohols It features a cyclopropene ring substituted with two ethyl groups and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diethylcycloprop-2-en-1-yl)methanol typically involves the cyclopropanation of an appropriate diene followed by functional group transformations. One common method is the reaction of 1,3-butadiene with diethyl zinc and diiodomethane to form the cyclopropene ring. The resulting cyclopropene is then subjected to hydroxymethylation using formaldehyde and a suitable base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Diethylcycloprop-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: (2,3-Diethylcycloprop-2-en-1-yl)aldehyde or (2,3-Diethylcycloprop-2-en-1-yl)carboxylic acid.
Reduction: (2,3-Diethylcycloprop-2-en-1-yl)alkane.
Substitution: (2,3-Diethylcycloprop-2-en-1-yl)halide or (2,3-Diethylcycloprop-2-en-1-yl)ether.
Wissenschaftliche Forschungsanwendungen
(2,3-Diethylcycloprop-2-en-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,3-Diethylcycloprop-2-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropene ring’s strained structure can also play a role in its reactivity, making it a useful intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Dimethylcycloprop-2-en-1-yl)methanol
- (2,3-Diethylcycloprop-2-en-1-yl)ethanol
- (2,3-Diethylcycloprop-2-en-1-yl)propane
Uniqueness
(2,3-Diethylcycloprop-2-en-1-yl)methanol is unique due to its specific substitution pattern and the presence of both a cyclopropene ring and a hydroxymethyl group
Eigenschaften
CAS-Nummer |
65016-07-1 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(2,3-diethylcycloprop-2-en-1-yl)methanol |
InChI |
InChI=1S/C8H14O/c1-3-6-7(4-2)8(6)5-9/h8-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
UZIMZZAVKRPBCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C1CO)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
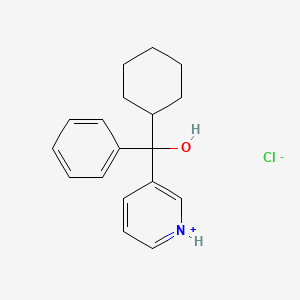
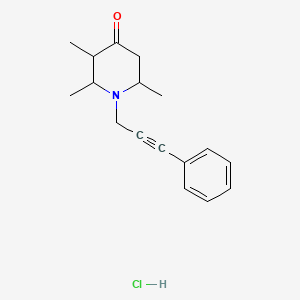

![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
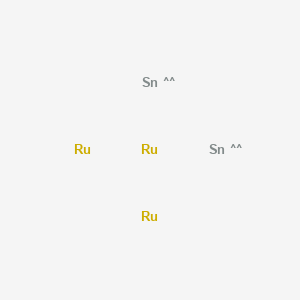

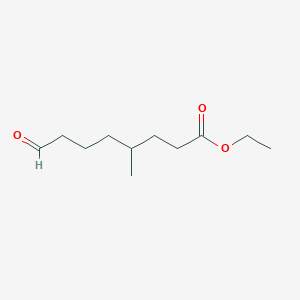
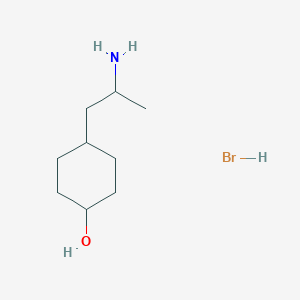


![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)
